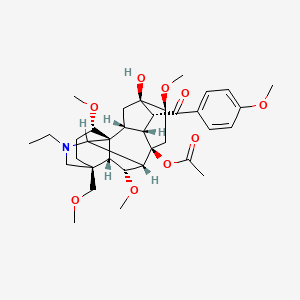

Bulleyaconitine A

Description

Properties

CAS No. |

107668-79-1 |

|---|---|

Molecular Formula |

C35H49NO10 |

Molecular Weight |

643.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33-,34-,35+/m1/s1 |

InChI Key |

GAZDXIGXYWVWQX-NWDFBOQYSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action for Bulleyaconitine A?

An In-depth Technical Guide to the Mechanism of Action of Bulleyaconitine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BLA), a diterpenoid alkaloid derived from Aconitum bulleyanum plants, has been utilized in China for decades as a non-addictive analgesic for chronic pain management.[1][2][3] Its therapeutic efficacy stems from a multi-faceted mechanism of action, primarily centered on the modulation of voltage-gated sodium channels and the intricate signaling of the central nervous system. This guide provides a comprehensive overview of the molecular and cellular mechanisms through which this compound exerts its analgesic, anti-inflammatory, and anti-anxiety effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism underlying the analgesic properties of this compound is its potent and selective blockade of voltage-gated sodium channels (VGSCs), particularly within dorsal root ganglion (DRG) neurons, which are pivotal in pain signaling.[2][4] The action of BLA is highly dependent on the conformational state of the channel, exhibiting a preference for channels in the open and inactivated states over the resting state.[1][5][6] This "use-dependent" blockade makes BLA particularly effective in pathological pain states characterized by high-frequency ectopic discharges.[1][7][8][9]

Selectivity for Sodium Channel Subtypes

BLA demonstrates a marked preference for tetrodotoxin-sensitive (TTX-S) over tetrodotoxin-resistant (TTX-R) sodium channels.[1][5][6][9] Among the TTX-S channels, it most potently targets Nav1.7 and Nav1.3, both of which are significantly upregulated in DRG neurons following nerve injury and play a crucial role in the hyperexcitability associated with neuropathic pain.[5] The blockade of these specific channels contributes to BLA's ability to increase the action potential threshold and decrease the firing rate of sensitized neurons.[5]

The Role of Protein Kinase C (PKC)

The enhanced potency of BLA in neuropathic pain models is linked to the upregulation of Protein Kinase C (PKC) in DRG neurons.[1][9] BLA's inhibitory effect on TTX-S sodium channels is mediated by its inhibition of PKC.[1][6][10] In neuropathic conditions, the heightened activity of PKC sensitizes sodium channels, thereby augmenting the blocking efficacy of BLA.[1][9]

Modulation of Central Nervous System Signaling

Beyond its direct action on peripheral neurons, this compound exerts significant modulatory effects within the central nervous system, contributing to its broad therapeutic profile.

Inhibition of Central Sensitization

BLA effectively inhibits long-term potentiation (LTP) at C-fiber synapses within the spinal dorsal horn.[1][9][10] This process is a key synaptic model of the central sensitization that underlies the maintenance and amplification of chronic pain.[1] The inhibitory effect of BLA on spinal LTP is more pronounced in neuropathic animal models compared to naive ones.[1][9]

Microglial Modulation and the Dynorphin A Pathway

A pivotal aspect of BLA's central action involves the modulation of spinal microglia.[1][9] BLA stimulates microglia to express and release the endogenous opioid peptide dynorphin A.[3][11][12] Dynorphin A subsequently acts on presynaptic κ-opioid receptors on afferent neurons, leading to a reduction in calcium-dependent glutamate release.[12] This cascade inhibits synaptic transmission and plasticity in the spinal cord, contributing to both visceral and somatic analgesia.[3][12] This pathway is also implicated in BLA's ability to attenuate morphine tolerance and withdrawal symptoms.[11][13]

Anti-inflammatory and Anxiolytic Effects

In addition to its well-documented analgesic properties, BLA exhibits anti-inflammatory and anti-anxiety effects.[2][3][4][14] While the precise mechanisms of its anti-inflammatory action are still under investigation, its anxiolytic effects, particularly in the context of chronic pain, have been demonstrated.[3] Interestingly, the anxiolytic mechanism of BLA may be distinct from its analgesic pathway, as it does not appear to be mediated by κ-opioid receptors.[3]

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Sodium Channels

| Channel Subtype | State | IC50 Value | Cell Type/Model | Reference |

| Nav1.3 | Resting | 995.6 ± 139.1 nM | Cell Lines | [5] |

| Nav1.3 | Inactivated | 20.3 ± 3.4 pM | Cell Lines | [5] |

| Nav1.7 | Resting | 125.7 ± 18.6 nM | Cell Lines | [5] |

| Nav1.7 | Inactivated | 132.9 ± 25.5 pM | Cell Lines | [5] |

| Nav1.8 | Resting | 151.2 ± 15.4 µM | Cell Lines | [5] |

| Nav1.8 | Inactivated | 18.0 ± 2.5 µM | Cell Lines | [5] |

| Total Na+ Current | Resting | 4.55 nM | Uninjured DRG Neurons (SNI Rats) | [6] |

| Total Na+ Current | Inactivated | 0.56 nM | Uninjured DRG Neurons (SNI Rats) | [6] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effect of this compound on voltage-gated sodium currents in isolated neurons or cell lines expressing specific sodium channel subtypes.[5][7][8]

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats, or HEK293t/GH3 cells are cultured and transfected to express specific Nav channel subtypes (e.g., Nav1.3, Nav1.7, Nav1.8).[5][7]

-

Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Solutions: The external (bath) solution typically contains physiological concentrations of ions, while the internal (pipette) solution mimics the intracellular ionic environment. Specific channel blockers (e.g., for potassium and calcium channels) are often included to isolate the sodium currents.

-

Voltage Protocols:

-

Resting State: The cell membrane is held at a very negative potential (e.g., -140 mV) to ensure most channels are in the resting state. Brief depolarizing pulses are applied infrequently (e.g., every 30 seconds) to elicit sodium currents.[8]

-

Inactivated State: A depolarizing prepulse is applied to inactivate a significant portion of the channels before a test pulse is used to measure the current from the remaining non-inactivated channels.

-

Use-Dependent Block: Repetitive depolarizing pulses (e.g., at 2 Hz) are applied to the cell in the presence of BLA to assess the block of channels that are frequently opening and closing.[7][8]

-

-

Data Analysis: The amplitude of the peak sodium current before and after the application of various concentrations of BLA is measured. These data are then used to construct dose-response curves and calculate IC50 values.

Behavioral Testing for Analgesia in Animal Models

-

Objective: To assess the analgesic effect of this compound on pain behaviors in animal models of neuropathic or inflammatory pain.

-

Animal Models:

-

Behavioral Assays:

-

Mechanical Allodynia: Von Frey filaments with calibrated bending forces are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates increased sensitivity to mechanical stimuli.

-

Thermal Hyperalgesia: A radiant heat source is applied to the hind paw, and the latency to paw withdrawal is measured. A shorter latency indicates increased sensitivity to heat.

-

-

Drug Administration: BLA is typically administered orally (intragastrically) or via subcutaneous injection at various doses before the behavioral testing.[3][10]

-

Data Analysis: The paw withdrawal threshold (in grams) or latency (in seconds) is compared between BLA-treated and vehicle-treated groups to determine the analgesic efficacy.

Visualizations

Caption: BLA's primary mechanism on sensitized DRG neurons.

Caption: BLA's central mechanism via microglial modulation.

References

- 1. Mechanisms for therapeutic effect of this compound on chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound reduces fracture-induced pain and promotes fracture healing in mice [frontiersin.org]

- 3. This compound Exerts Antianxiety and Antivisceral Hypersensitivity Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces fracture-induced pain and promotes fracture healing in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound preferably reduces tetrodotoxin-sensitive sodium current in uninjured dorsal root ganglion neurons of neuropathic rats probably via inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of this compound as an Adjuvant for Prolonged Cutaneous Analgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound isolated from Aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms for therapeutic effect of this compound on chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral application of this compound attenuates morphine tolerance in neuropathic rats by inhibiting long-term potentiation at C-fiber synapses and protein kinase C gamma in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound Inhibits Morphine-Induced Withdrawal Symptoms, Conditioned Place Preference, and Locomotor Sensitization Via Microglial Dynorphin A Expression [frontiersin.org]

- 12. This compound Inhibits Visceral Nociception and Spinal Synaptic Plasticity through Stimulation of Microglial Release of Dynorphin A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits Morphine-Induced Withdrawal Symptoms, Conditioned Place Preference, and Locomotor Sensitization Via Microglial Dynorphin A Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Bulleyaconitine A: A Technical Guide to its Discovery, Isolation, and Characterization from Aconitum Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bulleyaconitine A (BLA), a C19-diterpenoid alkaloid, is a significant bioactive compound isolated from plants of the Aconitum genus, particularly Aconitum bulleyanum. Renowned for its potent analgesic and anti-inflammatory properties, BLA has been utilized in clinical practice in China for the treatment of chronic pain and rheumatoid arthritis.[1][2][3][4] This technical guide provides an in-depth overview of the discovery of this compound, a comprehensive, representative protocol for its isolation from Aconitum plant material, and detailed methodologies for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Discovery and Background

This compound was first isolated from Aconitum bulleyanum, a plant belonging to the Ranunculaceae family.[5] The discovery of BLA was a significant advancement in the field of natural product chemistry, particularly in the study of diterpenoid alkaloids, which are known for their complex structures and potent biological activities.[5] Medically, BLA has been approved and used in China for decades as a non-addictive analgesic for various chronic pain conditions.[2] Its mechanism of action is primarily attributed to the blockage of voltage-gated sodium channels, which play a crucial role in pain signaling pathways.[1][6][7]

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of this compound are accomplished through a combination of spectroscopic techniques. Below is a summary of its key physicochemical and spectral properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₉NO₁₀ | [8] |

| Molecular Weight | 643.8 g/mol | [8] |

| Exact Mass | 643.33564676 Da | [8] |

| Purity (Commercial) | ≥98% (by HPLC) | |

| Appearance | White crystalline powder | [6] |

| IUPAC Name | [(1S,2R,3R,4R,5R,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] 4-methoxybenzoate | [8] |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass Transition (m/z) | Reference |

| LC-MS/MS | ESI Positive | 644.4 → 584.3 | [9][10] |

| LC-MS/MS | ESI Positive | 644.2 > 584.3 | [11] |

Isolation of this compound from Aconitum bulleyanum

While a singular, universally adopted protocol for the isolation of this compound is not extensively detailed in publicly available literature, the following is a representative, multi-step experimental protocol constructed from established methods for the extraction and purification of Aconitum alkaloids.

Experimental Workflow Diagram

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a composite representation based on general methodologies for Aconitum alkaloid extraction and purification and may require optimization for specific laboratory conditions and plant material batches.

Step 1: Plant Material Preparation and Extraction

-

Grinding: Air-dry the roots of Aconitum bulleyanum and grind them into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol containing a small amount of hydrochloric acid (to facilitate alkaloid salt formation) at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

-

Alternatively, perform Soxhlet extraction with the same solvent system for 8-12 hours.

-

Repeat the extraction process three times to ensure maximum yield.

-

-

Filtration and Concentration:

-

Combine the extracts and filter them through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Step 2: Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in 0.5 M hydrochloric acid.

-

Defatting: Extract the acidic solution with a nonpolar solvent such as petroleum ether or hexane to remove fats, pigments, and other non-alkaloidal components. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a base, such as 2 M sodium hydroxide or ammonium hydroxide, to precipitate the free alkaloids.

-

Extraction of Free Alkaloids: Extract the basic aqueous solution with a chlorinated solvent like dichloromethane or chloroform. Repeat this extraction three to five times.

-

Washing and Drying: Combine the organic extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the dried organic extract under reduced pressure to yield the total alkaloid fraction.

Step 3: Chromatographic Purification

-

Column Chromatography (Initial Fractionation):

-

Subject the total alkaloid fraction to column chromatography on silica gel or alumina.

-

Elute with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

-

Further purify the BLA-rich fractions using preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.

-

The elution can be isocratic or gradient.

-

Monitor the elution at a suitable UV wavelength (e.g., 230 nm) and collect the peak corresponding to this compound.

-

-

Alternative Purification by Counter-Current Chromatography (CCC):

-

pH-zone-refining CCC is a highly effective technique for separating alkaloids from Aconitum species.

-

This method utilizes a two-phase solvent system and a pH gradient to achieve high-resolution separation.

-

Step 4: Crystallization and Final Product

-

Concentration: Concentrate the purified fractions containing BLA.

-

Crystallization: Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethanol or acetone) and allow it to crystallize at a low temperature.

-

Drying: Collect the crystals by filtration and dry them under vacuum to obtain pure this compound.

Step 5: Purity Assessment and Characterization

-

Purity Check: Assess the purity of the isolated this compound using analytical HPLC. The purity should ideally be ≥98%.

-

Structural Confirmation: Confirm the identity and structure of the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Signaling Pathways and Mechanism of Action

The analgesic effects of this compound are primarily mediated through its interaction with voltage-gated sodium channels in neurons. The following diagram illustrates a simplified representation of its proposed mechanism of action in pain signaling.

Caption: Mechanism of action of this compound in pain signaling.

Conclusion

This compound stands out as a potent natural analgesic with a long history of clinical use. The isolation and purification of this complex diterpenoid alkaloid from Aconitum bulleyanum require a multi-step process involving solvent extraction, acid-base partitioning, and advanced chromatographic techniques. This guide provides a comprehensive framework for researchers to understand the discovery and undertake the isolation and characterization of this compound. Further research into optimizing isolation protocols and exploring its pharmacological potential is crucial for the development of new and effective pain therapeutics.

References

- 1. This compound isolated from Aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Morphine-Induced Withdrawal Symptoms, Conditioned Place Preference, and Locomotor Sensitization Via Microglial Dynorphin A Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound isolated from aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Visceral Nociception and Spinal Synaptic Plasticity through Stimulation of Microglial Release of Dynorphin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. Use of this compound as an Adjuvant for Prolonged Cutaneous Analgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C35H49NO10 | CID 139032942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Determination of this compound in plasma by a sensitive LC–MS/MS method and its application to an oral pharmacokinetic study in rats [agris.fao.org]

- 10. Determination of this compound in plasma by a sensitive LC-MS/MS method and its application to an oral pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitive quantification of this compound in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation of a Series of New this compound Derivatives as Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Bulleyaconitine A as a Voltage-Gated Sodium Channel Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bulleyaconitine A (BLA), a diterpenoid alkaloid derived from Aconitum bulleyanum, has a history of use in traditional Chinese medicine for the management of chronic pain.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning BLA's therapeutic effects, with a specific focus on its role as a modulator of voltage-gated sodium channels (VGSCs). BLA exhibits a complex and state-dependent interaction with VGSCs, preferentially targeting tetrodotoxin-sensitive (TTX-S) channels and demonstrating a higher potency in neuropathic pain models.[1][2][4] This document collates quantitative data on its binding affinities, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and relevant experimental workflows.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons.[3] Their dysfunction is implicated in a variety of neurological disorders, most notably chronic pain.[1] BLA has emerged as a promising therapeutic agent due to its potent and selective modulation of these channels.[1][2] It demonstrates a unique profile of use-dependent and state-dependent blockade, with a notable preference for inactivated channels, which are more prevalent in the hyperexcitable neurons characteristic of neuropathic pain states.[1][3][5]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory effects of this compound on various voltage-gated sodium channel subtypes have been quantified across multiple studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of BLA for different channel states (resting vs. inactivated) and subtypes.

Table 1: IC50 Values of this compound on NaV Channel Subtypes in Cell Lines [3][5]

| Channel Subtype | State | IC50 |

| NaV1.3 | Resting | 995.6 ± 139.1 nM |

| Inactivated | 20.3 ± 3.4 pM | |

| NaV1.7 | Resting | 125.7 ± 18.6 nM |

| Inactivated | 132.9 ± 25.5 pM | |

| NaV1.8 | Resting | 151.2 ± 15.4 µM |

| Inactivated | 18.0 ± 2.5 µM |

Table 2: IC50 Values of this compound on NaV Channels in Dorsal Root Ganglion (DRG) Neurons of Neuropathic Rats [1][4]

| Condition | Channel Type | State | IC50 |

| Spared Nerve Injury (SNI) Rats | Total Na+ Currents | Resting | 4.55 nM |

| Inactivated | 0.56 nM | ||

| L5 Spinal Nerve Ligation (L5-SNL) Rats (Uninjured Neurons) | TTX-S Channels | Resting | 0.20 nM |

| Inactivated | Not Reported | ||

| TTX-R Channels | Resting | 371 nM | |

| Inactivated | Not Reported |

Mechanism of Action

This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels. This blockade is not uniform across all channel states or subtypes, leading to its unique pharmacological profile.

State-Dependent Blockade

BLA exhibits a strong preference for the inactivated state of NaV channels over the resting state.[1][3][5] This is evident from the significantly lower IC50 values for inactivated channels compared to resting channels, as shown in Table 1. This property is crucial for its therapeutic efficacy in chronic pain, as neurons in pathological pain states tend to have a higher proportion of inactivated sodium channels due to prolonged depolarization.

Use-Dependent Blockade

The inhibitory effect of BLA is enhanced with repetitive stimulation of the neuron, a phenomenon known as use-dependent or frequency-dependent blockade.[1][2][6] This means that the more a neuron fires, the more effective BLA becomes at blocking its sodium channels. This is particularly relevant for treating neuropathic pain, which is characterized by ectopic high-frequency discharges from injured nerves.[6]

Subtype Selectivity

BLA preferentially blocks tetrodotoxin-sensitive (TTX-S) NaV channels, such as NaV1.3 and NaV1.7, over tetrodotoxin-resistant (TTX-R) channels like NaV1.8.[1][4][5] NaV1.3 and NaV1.7 are significantly upregulated in dorsal root ganglion neurons following nerve injury and play a critical role in the hyperexcitability associated with neuropathic pain.[1][5]

Role of Protein Kinase C (PKC)

The enhanced potency of BLA in neuropathic conditions is linked to the upregulation of Protein Kinase C (PKC) in dorsal root ganglion neurons.[1][2][4] Inhibition of PKC has been shown to abolish the preferential effect of BLA on uninjured DRG neurons in neuropathic models, suggesting that PKC signaling sensitizes the channels to BLA's blocking action.[1]

Binding Site

Recent structural studies have identified a potential binding site for BLA within the I-II fenestration of the NaV channel pore, designated as site F1.[7] This site is distinct from the binding sites of many other local anesthetics and neurotoxins.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound.

Caption: PKC-mediated sensitization of NaV channels to BLA in neuropathic pain.

Caption: State-dependent interaction of BLA with NaV channels.

Experimental Protocols

The following section outlines the general methodologies employed in the study of this compound's effects on voltage-gated sodium channels.

Cell Culture and Transfection

-

Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used due to their low endogenous expression of ion channels.

-

Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human NaV channel alpha and beta subunits of interest (e.g., NaV1.3, NaV1.7, NaV1.8).

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and selection agents (for stable cell lines) at 37°C in a humidified atmosphere with 5% CO2.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the measurement of ionic currents across the cell membrane.

-

Cell Preparation: Cells are plated on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

-

Solutions:

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Usually contains CsF or CsCl (to block potassium channels), NaCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2.

-

-

Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

The membrane potential is clamped at a holding potential (e.g., -120 mV) where most channels are in the resting state.

-

Voltage protocols are applied to elicit sodium currents.

-

Resting State Protocol: From a hyperpolarized holding potential (e.g., -140 mV), a brief depolarizing test pulse is applied at a low frequency (e.g., every 30 seconds) to open the channels.[6]

-

Inactivated State Protocol: A prolonged depolarizing pre-pulse (e.g., to -70 mV for 10 seconds) is applied to induce inactivation before a test pulse.[6]

-

Use-Dependent Protocol: Repetitive depolarizing pulses are applied at a higher frequency (e.g., 2 Hz).[6][8]

-

-

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier, filtered, digitized, and analyzed using software like pCLAMP. IC50 values are determined by fitting the concentration-response data to the Hill equation.

Caption: General workflow for whole-cell patch-clamp experiments.

Conclusion

This compound is a potent and selective modulator of voltage-gated sodium channels with a multifaceted mechanism of action that makes it particularly effective in pathological pain states. Its preferential blockade of TTX-S channels, coupled with its state- and use-dependent properties, underscores its potential as a lead compound for the development of novel analgesics. The elucidation of its binding site and the role of PKC in its activity open new avenues for structure-based drug design and the development of more targeted therapies for chronic pain. Further research is warranted to fully understand its clinical potential and to optimize its therapeutic index.

References

- 1. Mechanisms for therapeutic effect of this compound on chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms for therapeutic effect of this compound on chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound preferably reduces tetrodotoxin-sensitive sodium current in uninjured dorsal root ganglion neurons of neuropathic rats probably via inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound isolated from Aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A structural atlas of druggable sites on Nav channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of this compound as an Adjuvant for Prolonged Cutaneous Analgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Initial In Vitro Studies of Bulleyaconitine A Activity

This technical guide provides a comprehensive overview of the initial in vitro studies on this compound (BLA), a diterpenoid alkaloid extracted from plants of the Aconitum genus. BLA has been approved in China for the treatment of chronic pain and rheumatoid arthritis, and its underlying mechanisms of action are a subject of ongoing research.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the known signaling pathways and experimental workflows to facilitate further investigation and drug development efforts.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

A primary mechanism of BLA's activity is the blockade of voltage-gated sodium channels (NaV), which is crucial for its analgesic and local anesthetic properties.[1][3][4] BLA exhibits a "use-dependent" or "phasic" blockade, meaning it preferentially binds to and blocks sodium channels that are in the open or inactivated state, rather than the resting state.[1][3][5] This characteristic is particularly relevant for its therapeutic effect on chronic pain, where neurons are often hyperexcitable.[6][7]

Quantitative Data: Inhibition of Sodium Channel Subtypes

BLA demonstrates preferential inhibition of tetrodotoxin-sensitive (TTX-S) sodium channels, such as NaV1.7 and NaV1.3, over the tetrodotoxin-resistant (TTX-R) NaV1.8 channel.[6][7] The inhibitory potency of BLA is significantly higher for channels in the inactivated state compared to the resting state.

| Channel Subtype | State | IC50 Value | Reference |

| NaV1.3 | Resting | 995.6 ± 139.1 nM | [7][8] |

| NaV1.3 | Inactivated | 20.3 ± 3.4 pM | [7] |

| NaV1.7 | Resting | 125.7 ± 18.6 nM | [7][8] |

| NaV1.7 | Inactivated | 132.9 ± 25.5 pM | [7] |

| NaV1.8 | Resting | 151.2 ± 15.4 µM | [7][8] |

| NaV1.8 | Inactivated | 18.0 ± 2.5 µM | [7] |

Table 1: Half-maximal inhibitory concentration (IC50) values of this compound for different voltage-gated sodium channel subtypes in various states.

Further studies have demonstrated a significant reduction in sodium currents upon repeated stimulation in the presence of BLA.

| Cell Type | BLA Concentration | Stimulation Protocol | Peak Na+ Current Reduction | Reference |

| Clonal GH3 cells | 10 µM | 2 Hz for 1,000 pulses (+50 mV for 4 ms) | >90% | [1][4] |

| HEK293t cells (expressing NaV1.7) | 10 µM | 2 Hz for 1,000 pulses (+50 mV for 4 ms) | >90% | [5] |

| HEK293t cells (expressing NaV1.8) | 10 µM | 2 Hz for 1,000 pulses (+50 mV for 4 ms) | >90% | [5] |

Table 2: Use-dependent reduction of peak sodium currents by this compound.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following protocol outlines the methodology used to assess the effect of BLA on voltage-gated sodium channels in cultured cells.

1. Cell Culture and Transfection:

-

HEK293t cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

For expression of specific sodium channel subtypes (e.g., NaV1.3, NaV1.7, NaV1.8), cells are transiently transfected with the corresponding cDNA plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often included to identify successfully transfected cells.

-

Electrophysiological recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

-

Solutions:

-

External (Bath) Solution: Contains (in mM): 65 NaCl, 85 choline Cl, 2 CaCl2, and 10 HEPES. The pH is adjusted to 7.4 with tetramethylammonium hydroxide.

-

Internal (Pipette) Solution: Contains (in mM): 100 NaF, 30 NaCl, 10 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH.

-

-

Recording Setup:

-

An inverted microscope equipped with fluorescence optics (for identifying GFP-positive cells) is used.

-

A patch-clamp amplifier (e.g., Axopatch 200B) and a digitizer are used for data acquisition.

-

Borosilicate glass micropipettes are pulled and fire-polished to a resistance of 0.5-1.0 MΩ.

-

-

Procedure:

-

Transfected cells are transferred to a recording chamber and perfused with the external solution.

-

A whole-cell patch-clamp configuration is established on a GFP-positive cell.

-

The cell is held at a holding potential of -140 mV.

-

To assess the effect on resting channels, a test pulse to +50 mV is applied infrequently (e.g., every 30 seconds).

-

To induce use-dependent block, a train of depolarizing pulses (e.g., to +50 mV for 4 ms) is applied at a specific frequency (e.g., 2 Hz) for a set number of pulses (e.g., 1,000).

-

To evaluate the effect on inactivated channels, a pre-pulse to a depolarizing potential (e.g., -70 mV or -40 mV for 10 seconds) is applied before the test pulse.

-

BLA is dissolved in the external solution and applied to the cell via a perfusion system.

-

Sodium currents are recorded before and after the application of BLA.

-

Visualization: Experimental Workflow for Use-Dependent Blockade

Caption: Workflow for assessing use-dependent blockade of Na+ channels by BLA.

Secondary Mechanism: Modulation of Microglial Activity

In addition to direct neuronal effects, BLA has been shown to modulate neuroinflammation by acting on spinal microglia. This mechanism contributes to its efficacy in treating visceral and neuropathic pain.[9][10]

Signaling Pathway: Microglial Dynorphin A Release

BLA stimulates spinal microglia to produce and release dynorphin A, an endogenous opioid peptide.[9] This occurs through a Gs protein-coupled receptor, leading to the activation of the cAMP/PKA signaling cascade, which in turn activates p38β MAPK and the transcription factor CREB.[9] The released dynorphin A then acts on presynaptic κ-opioid receptors on neurons, reducing glutamate release and subsequent postsynaptic NMDA receptor currents, thereby alleviating hypersensitivity.[9]

Experimental Protocol: Investigation of Microglial Signaling

The following protocols are representative of the methods used to elucidate the BLA-induced microglial signaling pathway.

1. Primary Microglia Culture:

-

Primary microglia are isolated from the spinal cords of neonatal Sprague-Dawley rats.

-

The tissue is dissociated and cultured in DMEM/F12 medium supplemented with 10% FBS and antibiotics.

-

After 10-14 days, microglia are harvested by gentle shaking and re-plated for experiments.

2. Measurement of Dynorphin A Release:

-

Cultured microglia are treated with various concentrations of BLA for a specified time (e.g., 24 hours).

-

The cell culture supernatant is collected.

-

The concentration of dynorphin A in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for dynorphin A.

3. Western Blot Analysis for Signaling Proteins:

-

Microglia are treated with BLA for various time points.

-

To investigate the involvement of specific pathway components, cells can be pre-treated with inhibitors (e.g., a PKA inhibitor like H89, or a p38 MAPK inhibitor like SB203580) before BLA stimulation.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of p38 MAPK and CREB.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. cAMP Assay:

-

Cultured microglia are treated with BLA.

-

Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

Visualization: BLA-Induced Microglial Signaling Pathway

Caption: Signaling pathway of BLA-induced dynorphin A release from microglia.

Summary and Future Directions

Initial in vitro research has established two significant mechanisms for this compound's therapeutic effects: the use-dependent blockade of neuronal voltage-gated sodium channels and the stimulation of an anti-inflammatory, analgesic pathway in spinal microglia. The preferential blockade of TTX-S channels, particularly NaV1.7, in their active states highlights BLA's potential as a targeted therapy for chronic pain conditions characterized by neuronal hyperexcitability. The modulation of microglial activity presents a complementary mechanism that addresses the neuroinflammatory component of pain.

Future in vitro studies should aim to:

-

Further characterize the binding site of BLA on the sodium channel alpha subunit.

-

Investigate the effects of BLA on other ion channels and receptors to build a more comprehensive safety and activity profile.

-

Elucidate the specific Gs protein-coupled receptor that BLA interacts with on microglia.

-

Explore the long-term effects of BLA on microglial and neuronal function to understand its impact on chronic treatment regimens.

This guide provides a foundational understanding of BLA's in vitro pharmacology, offering a basis for continued research and development in the field of non-opioid analgesics.

References

- 1. This compound isolated from Aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. This compound isolated from aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of this compound as an Adjuvant for Prolonged Cutaneous Analgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms for therapeutic effect of this compound on chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Visceral Nociception and Spinal Synaptic Plasticity through Stimulation of Microglial Release of Dynorphin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Exerts Antianxiety and Antivisceral Hypersensitivity Effects - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Bulleyaconitine A: A Technical Guide to its Natural Origins and Biosynthesis

For Immediate Release

This technical guide provides an in-depth exploration of Bulleyaconitine A, a C19-diterpenoid alkaloid with significant analgesic properties. Primarily intended for researchers, scientists, and professionals in drug development, this document details its natural source, biosynthetic pathway, and the experimental methodologies used for its study.

Natural Source and Quantitative Analysis

This compound is a naturally occurring compound isolated from the rhizomes of Aconitum bulleyanum Diels, a plant found in the Yulong Snow Mountain region in the Yunnan province of China.[1][2] This potent analgesic has been utilized in Chinese medicine for treating chronic pain conditions such as arthritis.[1][3]

| Parameter | Value | Source Plant Part | Reference |

| Natural Source | Aconitum bulleyanum Diels | Rhizomes | [1] |

| Compound Type | C19-Diterpenoid Alkaloid | - | [4] |

| Geographical Origin | Yulong Snow Mountain, Yunnan, China | - | [1][2] |

| LD50 (Median Lethal Dose) | 0.92 mg/kg (in mice) | - | [5] |

Biosynthesis Pathway of Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids like this compound is a complex process that begins with the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal precursor isopentenyl pyrophosphate (IPP).[6] Through a series of enzymatic reactions, IPP is converted to the diterpene precursor ent-kaurane. The pathway leading to atisine- and denudatine-type alkaloids, which are structurally related to this compound, involves the cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-copalyl diphosphate and subsequently to ent-atisane.[6] Further modifications, including oxidation, rearrangement, and esterification, are presumed to yield the final complex structure of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the rhizomes of A. bulleyanum, based on common alkaloid extraction techniques.

Workflow for this compound Isolation

-

Preparation of Plant Material: The rhizomes of Aconitum bulleyanum are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.

-

Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then dissolved in an acidic aqueous solution (e.g., 2% HCl) and filtered. The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The pH of the aqueous layer is then adjusted to be basic (e.g., with ammonia solution or NaOH) to precipitate the alkaloids. The basic solution is then extracted with a non-polar solvent (e.g., chloroform).

-

Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina. Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different alkaloids.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved through repeated column chromatography or by using high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Elucidation of the Biosynthetic Pathway

Investigating the biosynthesis of this compound involves a combination of tracer studies and transcriptomic analysis.

Logical Workflow for Biosynthetic Pathway Elucidation

References

- 1. Mechanisms for therapeutic effect of this compound on chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 107668-79-1 | FB65643 | Biosynth [biosynth.com]

- 4. Frontiers | this compound Inhibits Morphine-Induced Withdrawal Symptoms, Conditioned Place Preference, and Locomotor Sensitization Via Microglial Dynorphin A Expression [frontiersin.org]

- 5. Synthesis and Evaluation of a Series of New this compound Derivatives as Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

Bulleyaconitine A: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bulleyaconitine A (BLA), a diterpenoid alkaloid derived from the rhizomes of Aconitum bulleyanum, has a history of clinical application for treating chronic pain. Despite its analgesic properties, the toxicological profile of BLA warrants a thorough examination for safe and effective therapeutic development. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile and safety assessment of this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

While significant data exists for acute and sub-chronic toxicity, a notable gap remains in the publicly available literature regarding the genotoxicity, mutagenicity, carcinogenicity, and reproductive and developmental toxicity of this compound. This document summarizes the available non-clinical safety data and highlights areas requiring further investigation.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) and observing signs of systemic toxicity.

Quantitative Data

| Species | Route of Administration | LD50 Value | Systemic Side Effects Observed | Reference |

| Rat | Oral | 3.4434 mg/kg | - | [1] |

| Mouse | Subcutaneous | 0.92 mg/kg | - | [2] |

| Rat | Sciatic Notch Injection | > 0.75 mM (when co-administered with 2% lidocaine) | Hyperexcitability, arrhythmia, sedation, respiratory distress, tetanic extension of the injected hindlimb, hypersensitivity to toe pinch, diarrhea. At 0.75 mM alone, all rats died. | [3] |

| Rat | Subcutaneous | Minimal toxicity at ≤0.125 mM; systemic side effects at ≥0.25 mM | Arrhythmia, sedation, hypothermia, respiratory failure (at 0.25 mM). | [4] |

Experimental Protocols

Acute Oral Toxicity Study in Rats (as per Yin et al., 2021) [1]

-

Test System: Sprague-Dawley rats.

-

Dosage Administration: A single oral gavage administration of this compound. The specific dose ranges used to calculate the LD50 are not detailed in the available literature.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for a standard period, typically 14 days.

-

Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.

-

Data Analysis: The LD50 value was calculated using a recognized statistical method.

Acute Systemic Toxicity via Sciatic Notch Injection in Rats (as per Wang et al., 2007) [3]

-

Test System: Male Sprague-Dawley rats (250–300 g).

-

Dosage Administration: A single 200 μl injection of this compound (0.375 mM or 0.75 mM) at the sciatic notch of the left hind limb. Some groups received co-administration with 2% lidocaine or epinephrine (1:100,000).

-

Observation: Animals were monitored for sensory and motor function of the sciatic nerve, as well as systemic adverse effects.

-

Parameters Monitored: Onset and duration of sensory and motor block, signs of hyperexcitability, sedation, arrhythmia, and respiratory distress.

Sub-Chronic Toxicity

Repeated-dose toxicity studies are crucial for evaluating the potential adverse effects of a substance following prolonged exposure. A 91-day oral toxicity study in rats provides the most comprehensive sub-chronic data for this compound.

Quantitative Data

| Species | Duration | Route of Administration | NOAEL | LOAEL | Target Organs of Toxicity | Reference |

| Rat | 91 days | Oral | 0.25 mg/kg/day | 0.5 mg/kg/day | Spleen, Liver, Kidneys | [1][5] |

Experimental Protocol

91-Day Repeated-Dose Oral Toxicity Study in Rats (as per Yin et al., 2021) [1][5]

-

Test System: Sprague-Dawley rats.

-

Dosage Administration: Daily oral gavage of this compound at doses of 0.25 mg/kg, 0.5 mg/kg, and a control group for 91 consecutive days.

-

Parameters Monitored:

-

Clinical Observations: Daily monitoring for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples were collected at the end of the study for analysis of a standard panel of parameters. Specific parameters are not fully detailed in the available literature.

-

Organ Weights: At necropsy, the weights of major organs were recorded.

-

Histopathology: Microscopic examination of major organs and tissues was performed. The available literature specifies the spleen, liver, and kidneys as target organs but does not provide detailed histopathological descriptions.

-

-

Data Analysis: Statistical analysis was performed to determine dose-related effects and to establish the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Genotoxicity, Mutagenicity, and Carcinogenicity

A comprehensive assessment of the genotoxic, mutagenic, and carcinogenic potential of a drug candidate is a critical component of its safety evaluation. Standard assays for this purpose include the bacterial reverse mutation assay (Ames test), in vitro and in vivo chromosomal aberration tests, and long-term carcinogenicity bioassays in rodents.

Despite extensive literature searches, no specific studies on the genotoxicity, mutagenicity, or carcinogenicity of this compound have been identified in the public domain. The absence of this data represents a significant gap in the toxicological profile of BLA and would be a mandatory requirement for further drug development according to international regulatory guidelines.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential effects of a substance on fertility, pregnancy, and the development of the offspring.

Similar to the genotoxicity data, there is a lack of publicly available information on the reproductive and developmental toxicity of this compound. Standard studies, such as fertility and early embryonic development studies, and embryofetal development studies in at least two species (typically one rodent and one non-rodent) would be required for a complete safety assessment.

Mechanism of Toxicity and Associated Signaling Pathways

The primary mechanism of action and toxicity of this compound is attributed to its interaction with voltage-gated sodium channels (Nav).

Interaction with Voltage-Gated Sodium Channels

This compound is a potent, use-dependent blocker of several subtypes of voltage-gated sodium channels, including Nav1.7 and Nav1.8, which are crucial for nociception. This blockade is more pronounced with repetitive stimulation, suggesting that BLA preferentially binds to the open or inactivated states of the channel.

BLA's primary mechanism of analgesia involves blocking voltage-gated sodium channels.

Involvement of Protein Kinase C (PKC)

The inhibitory effect of this compound on tetrodotoxin-sensitive (TTX-S) Nav channels appears to be associated with the upregulation of Protein Kinase C (PKC). This suggests a potential signaling pathway where BLA's activity is modulated by the cellular environment, which may have implications for its toxicity profile under different physiological or pathological conditions.

PKC upregulation enhances the inhibitory effect of BLA on TTX-S sodium channels.

Microglial Activation and Dynorphin A Expression

Recent studies suggest that this compound can stimulate the expression and release of dynorphin A from microglia. This mechanism may contribute to its analgesic effects but could also be implicated in neurotoxicity, although this relationship requires further investigation. The microglial inhibitor minocycline has been shown to block the anti-hypersensitivity effects of BLA without affecting its acute neurotoxicity, suggesting that these effects may be mediated by different pathways.

BLA stimulates microglia to release dynorphin A, contributing to analgesia.

Analytical Methodology

The accurate quantification of this compound in biological matrices is essential for toxicokinetic and pharmacokinetic assessments. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for this purpose.

LC-MS/MS Method for Quantification in Rat Plasma

-

Sample Preparation: Liquid-liquid extraction of 100 µL plasma with diethyl ether.

-

Chromatography: Phenomenex Luna C18 column (50 mm × 2.00 mm, 5 µm) with an isocratic mobile phase of 0.1% formic acid in methanol and 0.1% formic acid in water.

-

Detection: Multiple reaction monitoring (MRM) in positive ion mode using electrospray ionization (ESI).

-

Transitions:

-

This compound: m/z 644.4 → m/z 584.3

-

Internal Standard (Mesaconitine): m/z 632.4 → m/z 572.3

-

-

Linear Range: 0.02–20.0 ng/mL.

-

Precision and Accuracy: Intra- and inter-day variance < 6.1% and accuracy within ±9.0%.

Workflow for the quantification of this compound in rat plasma by LC-MS/MS.

Conclusions and Future Directions

The available toxicological data on this compound indicate a narrow therapeutic window, with systemic toxicity observed at doses not significantly higher than those required for analgesic effects. The primary target organs for sub-chronic toxicity in rats are the spleen, liver, and kidneys. The mechanism of toxicity is closely linked to its pharmacological action on voltage-gated sodium channels, with potential modulation by PKC and microglial signaling pathways.

Crucially, the lack of data on genotoxicity, mutagenicity, carcinogenicity, and reproductive and developmental toxicity represents a major impediment to the further development of this compound as a therapeutic agent. A comprehensive evaluation of these endpoints, following international regulatory guidelines, is essential to fully characterize the safety profile of this compound. Future research should also aim to provide more detailed insights into the dose-response relationship for target organ toxicity and to further elucidate the signaling pathways involved in both its therapeutic and adverse effects.

References

- 1. "Safety assessment of Aconitum-Derived this compound: A 91-day oral" by Shi Liang Yin, Feng Xu et al. [ecommons.luc.edu]

- 2. itia.info [itia.info]

- 3. researchgate.net [researchgate.net]

- 4. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

The Historical Use of Aconitum bulleyanum in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitum bulleyanum, a species of the highly potent and toxic genus Aconitum, has a history of use in traditional medicine, particularly in China, for its analgesic and anti-inflammatory properties. This technical guide provides an in-depth analysis of the historical and traditional applications of Aconitum bulleyanum, with a focus on its transition from a folk remedy to a source of a clinically used analgesic, Bulleyaconitine A (BLA). This document synthesizes available data on its traditional preparation, modern clinical applications, pharmacological mechanisms, and relevant experimental protocols. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for its potent alkaloids, which are both highly toxic and medicinally valuable.[1] Historically, various Aconitum species have been used in traditional Chinese medicine (TCM) for conditions such as rheumatic pain, arthritis, and trauma.[2][3] Aconitum bulleyanum Diels is a species within this genus that has been traditionally used for influenza, rashes, and snakebites.[4] Its most significant contribution to modern medicine is the isolation of this compound (BLA), a diterpenoid alkaloid that has been approved and used in China since 1985 for the treatment of chronic pain.[5][6]

This guide will explore the ethnobotanical background of A. bulleyanum, the critical traditional processing methods aimed at reducing its toxicity, the pharmacological basis of its therapeutic effects, and the experimental methodologies used to study its properties.

Traditional Preparation and Detoxification

The use of raw Aconitum is exceedingly dangerous due to its high content of toxic diester-diterpenoid alkaloids (DDAs), such as aconitine, mesaconitine, and hypaconitine.[3] Traditional Chinese Medicine emphasizes processing methods, collectively known as Paozhi, to hydrolyze these toxic alkaloids into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic amine-diterpenoid alkaloids.[3][7] While specific quantitative historical recipes for Aconitum bulleyanum are not well-documented in the available scientific literature, the general principles of Aconitum processing in TCM provide a framework for its traditional preparation.

These methods primarily involve the application of heat and, in some cases, liquid media to facilitate the hydrolysis of the toxic alkaloids.[2] Common traditional processing techniques for the Aconitum genus include:

-

Boiling or Decoction: The roots are boiled for extended periods, often for several hours. This process is a common method for preparing Aconitum for oral administration.[1]

-

Steaming: Similar to boiling, steaming uses moist heat to reduce toxicity.[8]

-

Stir-frying with Sand: This dry-heat method is also employed to process Aconitum roots.[1]

The goal of these methods is to reduce the concentration of toxic DDAs to a safer level while retaining the therapeutic efficacy of the less toxic alkaloids. The chemical transformation underlying this detoxification is the hydrolysis of the ester groups at the C-8 and C-14 positions of the diterpenoid skeleton.[7]

Logical Workflow for Traditional Processing of Aconitum Species

Quantitative Data on Traditional and Clinical Use

While detailed quantitative data on the historical folk use of Aconitum bulleyanum is scarce, modern clinical applications of its primary active compound, this compound (BLA), offer valuable insights into its therapeutic dosages.

| Preparation Type | Condition | Dosage | Frequency | Administration Route | Source |

| Traditional Aconitum (General) | Rheumatic Pain, Arthritis | 1.5 - 3 g of processed root in formulation | As prescribed | Oral (Decoction) | [1] |

| This compound (BLA) Tablet | Chronic Pain, Rheumatoid Arthritis | 0.4 mg | As prescribed | Oral | [9] |

| This compound (BLA) Injection | Chronic Pain | 0.2 mg in 2 mL | As prescribed | Intramuscular | [9] |

Table 1: Dosages of Aconitum and this compound

The transition from using the whole, processed root to the isolated, purified active compound allows for precise dosing and a more predictable therapeutic window, significantly enhancing safety.

Pharmacology and Mechanism of Action

The analgesic and anti-inflammatory effects of Aconitum bulleyanum are primarily attributed to this compound (BLA). The principal mechanism of action of BLA is the blockade of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in neurons, including nociceptive pathways.[5]

BLA exhibits a preference for tetrodotoxin-sensitive (TTX-S) Nav channels, particularly Nav1.7 and Nav1.3, which are highly expressed in dorsal root ganglion (DRG) neurons and play a significant role in pain signaling.[5] In neuropathic pain states, there is an upregulation of Protein Kinase C (PKC) and Nav channels in DRG neurons. BLA's analgesic potency is significantly enhanced under these conditions, as it is believed to inhibit PKC, thereby modulating the activity of these channels.[5] This state-dependent action may explain why BLA is more effective for chronic pain than for acute pain.

Signaling Pathway of this compound in Chronic Pain

Experimental Protocols

The following sections outline generalized protocols for the extraction and in vivo assessment of the analgesic effects of Aconitum bulleyanum. These are based on common methodologies in ethnopharmacological research and may require optimization for specific applications.

Protocol for Ethanolic Extraction of Aconitum bulleyanum Roots

This protocol is a standard method for obtaining an alkaloid-rich extract for pharmacological studies.

-

Preparation of Plant Material:

-

Obtain dried roots of Aconitum bulleyanum.

-

Grind the roots into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered root material in 75% ethanol (e.g., a 1:10 solid-to-solvent ratio) for 24-48 hours at room temperature with occasional shaking.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction over 6-8 hours.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Drying and Storage:

-

Lyophilize or dry the crude extract in a vacuum oven to remove residual solvent.

-

Store the dried extract in a desiccator at 4°C.

-

Protocol for Hot Plate Analgesia Test in Mice

This protocol is a common method to assess the central analgesic effects of a substance.[10]

-

Animal Acclimatization:

-

Use male Kunming mice (18-22 g).

-

Acclimatize the animals to the laboratory environment for at least one week before the experiment.

-

Allow the mice to adapt to the experimental room for at least 1 hour before testing.

-

-

Experimental Groups:

-

Divide the mice into groups (n=10 per group):

-

Vehicle control (e.g., saline or 0.5% Tween 80)

-

Positive control (e.g., morphine)

-

Test groups (different doses of A. bulleyanum extract or BLA)

-

-

-

Drug Administration:

-

Administer the test substances and controls orally (p.o.) or intraperitoneally (i.p.).

-

-

Hot Plate Test:

-

The hot plate apparatus should be maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse on the hot plate.

-

Record the latency to the first sign of nociception, such as licking a hind paw or jumping.

-

A cut-off time (e.g., 60 seconds) should be set to prevent tissue damage.

-

-

Data Analysis:

-

Calculate the mean latency for each group at each time point.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

| Parameter | Specification |

| Animal Model | Male Kunming mice (18-22 g) |

| Apparatus | Hot plate maintained at 55 ± 0.5°C |

| Endpoint | Latency to paw licking or jumping |

| Cut-off Time | 60 seconds |

| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) |

| Typical Time Points | 15, 30, 60, 90, 120 minutes post-administration |

Table 2: Key Parameters for the Hot Plate Analgesia Test

Conclusion

Aconitum bulleyanum represents a fascinating example of a plant with a dual role as a potent poison and a valuable medicinal agent. While its historical use in traditional medicine was likely limited by its toxicity and the empirical nature of detoxification methods, modern phytochemical and pharmacological research has successfully harnessed its therapeutic potential in the form of this compound. This technical guide provides a summary of the available knowledge on the traditional use, modern applications, and scientific investigation of Aconitum bulleyanum. Further ethnobotanical research is warranted to uncover more specific quantitative details of its historical use, which could provide further insights into the traditional management of pain and inflammation. For drug development professionals, the targeted mechanism of BLA on specific sodium channels offers a promising avenue for the development of novel, non-addictive analgesics.

References

- 1. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of traditional and current methods used to potentially reduce toxicity of Aconitum roots in Traditional Chinese Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms for therapeutic effect of this compound on chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101390963A - Processing method of traditional Chinese medicine aconite - Google Patents [patents.google.com]

- 9. This compound isolated from Aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for dissolving Bulleyaconitine A for in vivo studies.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and administration of Bulleyaconitine A (BLA) for in vivo studies, based on established methodologies.

Summary

This compound (BLA) is a diterpenoid alkaloid derived from Aconitum bulleyanum plants and is utilized for its potent analgesic and anti-inflammatory properties.[1][2] For in vivo research, BLA can be administered through various routes, including oral gavage, subcutaneous, and intramuscular injections.[1][3][4] The choice of solvent and preparation method is critical to ensure drug solubility, stability, and minimize potential toxicity.

Data Presentation: Dosage and Administration

The following tables summarize quantitative data for BLA administration in rodent models.

Table 1: Oral Administration of this compound

| Species | Dosage Range | Vehicle / Solvent | Study Focus | Reference |

| Mice | 0.5 mg/kg/day | Vehicle (unspecified) | Analgesia (fracture pain) | [1] |

| Rats | 0.1 - 0.8 mg/kg | 0.5% Carboxymethylcellulose Sodium | Analgesia (neuropathic pain) | [5][6] |

| Rats | 0.04 - 0.36 mg/kg | Not specified | Pharmacokinetics | [7] |

Table 2: Subcutaneous Administration of this compound

| Species | Dosage / Concentration Range | Vehicle / Solvent | Study Focus | Reference |

| Mice | 30 - 300 µg/kg | 0.9% Normal Saline | Morphine withdrawal/sensitization | [3][8] |

| Rats | 0.05 - 0.125 mM | 0.9% NaCl Saline | Cutaneous analgesia | [4] |

Table 3: Toxicity Data for this compound in Rats

| Parameter | Value | Administration Route | Study Type | Reference |

| LD₅₀ | 3.4434 mg/kg | Oral | Acute Toxicity | [9] |

| NOAEL* | 0.25 mg/kg | Oral | 91-day Subchronic Toxicity | [9] |

| LOAEL** | 0.5 mg/kg | Oral | 91-day Subchronic Toxicity | [9] |

*No-Observed-Adverse-Effect Level **Lowest-Observed-Adverse-Effect Level

Experimental Protocols

Protocol 1: Preparation of BLA Stock Solution

This protocol is adapted from a method used for preparing a concentrated stock solution for subsequent dilution.[10]

Materials:

-

This compound (BLA) powder

-

Sterile deionized water

-

1N Hydrochloric Acid (HCl)

-

1M Tris-base solution

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the desired amount of BLA powder.

-

Add a small volume of sterile deionized water.

-

Slowly titrate with 1N HCl while vortexing or sonicating until the BLA is completely dissolved. The resulting solution will be acidic.

-

Neutralize the acidic solution by adding 1M Tris-base. Monitor the pH to reach physiological levels (pH 7.2-7.4).

-

Bring the solution to the final desired stock concentration (e.g., 50 mM) with sterile water.

-

Store the final stock solution at 4°C.

Protocol 2: Preparation for Oral Administration (Gavage)

This protocol is based on studies using a suspension of BLA for oral delivery.[6]

Materials:

-

This compound (BLA) powder

-

0.5% Carboxymethylcellulose (CMC) Sodium solution in sterile water

-

Homogenizer or sonicator

Procedure:

-

Prepare the 0.5% CMC sodium solution.

-

Weigh the required amount of BLA powder to achieve the final desired concentration (e.g., 0.1 mg/mL).[6]

-

Add the BLA powder to the 0.5% CMC solution.

-

Homogenize or sonicate the mixture until a uniform suspension is achieved.

-

Administer the suspension via oral gavage at the dosages specified in Table 1.

Protocol 3: Preparation for Subcutaneous Injection

This protocol is based on studies using saline for subcutaneous BLA administration.[3][4]

Materials:

-

This compound (BLA) stock solution (from Protocol 1) or BLA powder

-

Sterile 0.9% NaCl (Normal Saline)

-

Sterile filters (if starting from powder)

Procedure:

-

From Stock Solution: Dilute the BLA stock solution (Protocol 1) to the final desired concentration using sterile 0.9% NaCl saline.

-

From Powder: If a stock solution is not used, dissolve BLA directly in 0.9% Normal Saline.[3][11] Gentle warming or sonication may be required. Ensure the final solution is sterile, potentially by passing it through a 0.22 µm sterile filter.

-

Administer subcutaneously at the dosages or concentrations specified in Table 2. Note that concentrations ≥0.25 mM have been shown to induce systemic side effects in rats.[4]

Visualization of Protocols and Pathways

Below are diagrams illustrating the experimental workflow and the primary signaling pathway of this compound.

Caption: Workflow for BLA preparation and administration.

Caption: Primary signaling pathways of this compound.

References

- 1. Frontiers | this compound reduces fracture-induced pain and promotes fracture healing in mice [frontiersin.org]

- 2. This compound reduces fracture-induced pain and promotes fracture healing in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Inhibits Morphine-Induced Withdrawal Symptoms, Conditioned Place Preference, and Locomotor Sensitization Via Microglial Dynorphin A Expression [frontiersin.org]

- 4. Use of this compound as an Adjuvant for Prolonged Cutaneous Analgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms for therapeutic effect of this compound on chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral application of this compound attenuates morphine tolerance in neuropathic rats by inhibiting long-term potentiation at C-fiber synapses and protein kinase C gamma in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose-dependent pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Morphine-Induced Withdrawal Symptoms, Conditioned Place Preference, and Locomotor Sensitization Via Microglial Dynorphin A Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Safety assessment of Aconitum-Derived this compound: A 91-day oral" by Shi Liang Yin, Feng Xu et al. [ecommons.luc.edu]

- 10. This compound isolated from Aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits Visceral Nociception and Spinal Synaptic Plasticity through Stimulation of Microglial Release of Dynorphin A - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Bulleyaconitine A Effects Using the Whole-Cell Patch-Clamp Technique

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the whole-cell patch-clamp technique for investigating the effects of Bulleyaconitine A (BLA), a diterpenoid alkaloid with significant analgesic properties. The protocols detailed below are synthesized from established research and are intended to offer a robust framework for studying BLA's mechanism of action on voltage-gated sodium channels (Nav).

Introduction to this compound and its Mechanism of Action

This compound, isolated from plants of the Aconitum genus, has been used in traditional Chinese medicine for its analgesic effects in treating chronic pain.[1][2] Modern electrophysiological studies have revealed that BLA exerts its effects primarily by modulating the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[3][4] Notably, BLA exhibits a state-dependent and subtype-selective inhibition of these channels, showing a preference for Nav1.7 and Nav1.3 subtypes, which are key players in pain signaling pathways.[3][4] Its inhibitory action is significantly more potent on channels in the inactivated state compared to the resting state, a characteristic that contributes to its efficacy in pathological conditions such as neuropathic pain where neurons are often depolarized.[3][4] Furthermore, the effects of BLA are linked to the inhibition of Protein Kinase C (PKC), an enzyme that is upregulated in neuropathic pain states and sensitizes sodium channels.[1][2]

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on various voltage-gated sodium channel subtypes as determined by whole-cell patch-clamp studies.